Dynasore

Description

Properties

IUPAC Name |

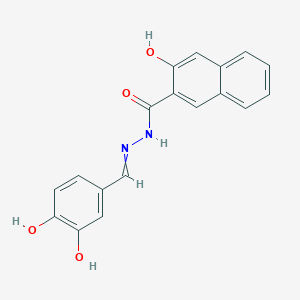

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDQCRDGGCQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304448-55-3 | |

| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid 2-[(3,4-dihydroxyphenyl)methylene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304448-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of 3-Hydroxy-2-Naphthoylhydrazine

The synthesis begins with the conversion of methyl 3-hydroxy-2-naphthoate (2) to 3-hydroxy-2-naphthoylhydrazine (3) . In an oven-dried glassware under argon, methyl 3-hydroxy-2-naphthoate (3 g, 14.8 mmol) is dissolved in methanol (50 mL), followed by the addition of hydrazine hydrate (2.3 mL, 5.0 equivalents). The mixture is refluxed at 65°C overnight, resulting in the formation of brown needles upon cooling. The precipitate is filtered, washed with cold methanol, and dried to yield 1.28 g (43%) of 3 .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | Methyl 3-hydroxy-2-naphthoate |

| Reagent | Hydrazine hydrate |

| Solvent | Methanol |

| Temperature | 65°C (reflux) |

| Yield | 43% |

Step 2: Condensation with 3,4-Dihydroxybenzaldehyde

In the second step, 3 (1.28 g, 6.33 mmol) is combined with 3,4-dihydroxybenzaldehyde (0.87 g, 6.33 mmol) in ethanol (50 mL) and acetic acid (0.4 mL). The mixture is heated to 78°C, dissolving the reactants, and refluxed overnight. A yellow precipitate forms, which is filtered, washed with cold ethanol, and dried to yield 1.74 g (85%) of this compound.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Intermediate | 3-Hydroxy-2-naphthoylhydrazine |

| Reagent | 3,4-Dihydroxybenzaldehyde |

| Catalyst | Acetic acid |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Yield | 85% |

Optimization of Reaction Conditions

Solvent and Atmosphere Control

Both steps are performed under inert argon to prevent oxidation of sensitive intermediates. Methanol and ethanol are chosen for their ability to dissolve reactants while facilitating precipitate formation upon cooling. The absence of column chromatography simplifies purification, relying instead on recrystallization for high purity (>95% by LCMS).

Stoichiometric and Catalytic Considerations

Equimolar ratios of 3 and 3,4-dihydroxybenzaldehyde ensure complete conversion, while acetic acid catalyzes the hydrazone formation. The reaction’s efficiency is evidenced by the high yield (85%), attributed to the electron-withdrawing effects of the naphthoyl group, which enhance electrophilicity at the carbonyl carbon.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound’s structure is confirmed by NMR (500 MHz, DMSO-):

-

δ 11.80 (s, 1H, hydrazide NH)

-

δ 11.41 (s, 1H, phenolic OH)

-

δ 9.44–8.24 (m, aromatic protons)

Table 1: NMR Chemical Shifts of this compound

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Hydrazide NH | 11.80 | Singlet |

| Phenolic OH | 11.41 | Singlet |

| Aromatic protons (benzaldehyde) | 9.44–8.24 | Multiplet |

| Naphthalene protons | 7.89–7.25 | Multiplet |

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis confirms a molecular ion peak at m/z 323.1 [M+H], consistent with the molecular formula .

Comparative Analysis of this compound Analogs

While this compound remains a cornerstone dynamin inhibitor, analogs such as Dyngo™ compounds (e.g., 4a , 6a ) exhibit improved potency and reduced detergent binding. For instance, Dyngo-4a shows a 37-fold lower IC (0.38 µM) compared to this compound (12.4 µM) in detergent-free assays . These advancements highlight the role of hydroxyl group positioning in modulating dynamin inhibition.

Chemical Reactions Analysis

Dynasore undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Endocytosis Studies

Dynasore is extensively used to investigate clathrin-mediated endocytosis (CME) and other forms of endocytosis. It allows researchers to dissect the roles of dynamin in these processes, helping to elucidate the dynamics of cellular uptake and membrane recycling.

- Case Study : In a study using U2OS cells, this compound was shown to inhibit transferrin uptake, confirming its role as a potent inhibitor of CME with an IC50 of 34.7 μM .

Membrane Dynamics

This compound has been utilized to explore the dynamics of membrane structures and the role of dynamin in vesicle formation and fission. By inhibiting dynamin, researchers can observe changes in membrane morphology and trafficking pathways.

- Case Study : A study demonstrated that this compound could block the formation of fibricarriers, leading to the accumulation of fibrils in specific cellular compartments, thereby highlighting its utility in studying protein transport mechanisms .

Cancer Research

Recent investigations have explored this compound's potential applications in cancer research, particularly concerning its effects on tumor cell behavior and signaling pathways.

- Case Study : In experiments involving DDX3, a helicase implicated in cancer progression, this compound's inhibition of dynamin was linked to altered cellular signaling that could affect tumor growth dynamics .

Comparative Analysis of this compound and Its Analogues

To enhance the efficacy and reduce cytotoxicity, several analogues of this compound have been developed. The Dyngo series represents a focused effort to create more potent inhibitors with improved pharmacological profiles.

| Compound | IC50 (μM) | Potency Improvement | Cytotoxicity |

|---|---|---|---|

| This compound | 15 | - | Moderate |

| Dyngo 4a | 0.4 | 37-fold | Reduced |

| Dyngo 6a | TBD | TBD | Reduced |

The Dyngo compounds exhibit significantly improved potency against dynamin compared to this compound itself, making them valuable tools for further research into dynamin-related processes .

Mechanism of Action

The compound exerts its effects by inhibiting the GTPase activity of dynamin1/2 and Drp1. This inhibition is noncompetitive with respect to GTP, and the inhibitor target site is presumed to reside in the GTPase domain. By blocking dynamin activity, the compound interferes with endocytosis and other dynamin-dependent processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dynasore vs. Dyngo Compounds

The Dyngo series (e.g., Dyngo-4a) was developed to address this compound’s limitations. Key differences include:

Dyngo-4a’s enhanced potency and selectivity make it superior for studying dynamin-dependent processes in serum-containing conditions .

This compound vs. Mdivi-1 and P110 (Mitochondrial Fission Inhibitors)

This compound, Mdivi-1, and P110 target Drp1 but differ mechanistically:

This compound’s dual inhibition of dynamin and Drp1 provides broader anti-fission effects but complicates mechanistic studies compared to Mdivi-1 and P110 .

This compound vs. SN-6 (Sodium-Calcium Exchanger Inhibitor)

In neuroprotection studies against axon injury:

- This compound : Prevents injury-induced axonal swelling and mitochondrial dysfunction by blocking dynamin-dependent endocytosis .

- SN-6 : Inhibits reverse-mode sodium-calcium exchange but fails to prevent axonal swelling, highlighting this compound’s unique dual role in membrane repair and calcium regulation .

This compound vs. Chlorpromazine/Filipin (Endocytosis Inhibitors)

In nanoparticle uptake studies:

- This compound: Blocks both clathrin-dependent and -independent endocytosis, reducing uptake of TAT-LHRH-modified nanoparticles .

- Chlorpromazine : Specifically inhibits clathrin-mediated pathways.

- Filipin : Targets caveolin-mediated endocytosis.

this compound’s broad-spectrum inhibition makes it less specific but useful for studying complex endocytic routes .

Key Research Findings

- Cancer Therapy: this compound suppresses osteosarcoma (OS) proliferation via STAT3 signaling and enhances cisplatin efficacy without nephrotoxicity .

- Neuroprotection : this compound prevents synaptic vesicle endocytosis in hippocampal neurons and reduces epileptic seizure severity by modulating dynamin phosphorylation .

- Cardioprotection : At low concentrations (1–10 µM), this compound reduces myocardial infarct size by 80% in Langendorff-perfused hearts, likely via Drp1 inhibition .

Biological Activity

Dynasore is a small molecule that serves as a potent and selective inhibitor of dynamin GTPase activity, specifically targeting dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1. Its primary mechanism involves blocking dynamin-dependent endocytosis, which is crucial for various cellular processes including vesicle formation and membrane trafficking. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

- Chemical Name : 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide

- Molecular Formula : C₁₈H₁₄N₂O₄

- IC50 Value : 15 µM (non-competitive inhibition)

- Purity : ≥99%

This compound functions as a non-competitive reversible inhibitor of dynamin GTPase activity. It disrupts the process of clathrin-mediated endocytosis at two critical stages:

- Transition from a half-formed pit to a fully formed pit.

- Fission of the fully formed pit into an endocytic vesicle.

This inhibition is rapid, occurring within seconds, and can be reversed by washout of the compound from the cellular environment .

Biological Activity Summary

| Description | Details |

|---|---|

| Targets | Dynamin 1, Dynamin 2, Drp1 |

| IC50 | 15 µM |

| Function | Inhibits GTPase activity; blocks endocytosis; affects cell migration and spreading |

| Applications | Research in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) |

In Vitro Studies

- Endocytic Inhibition :

- Neurodegenerative Disease Models :

- Motor Function Studies :

Case Studies

A notable study involved the use of this compound to investigate its effects on clathrin-mediated endocytosis in HeLa cells. The results indicated that pre-treatment with this compound significantly reduced internalization rates when exposed to various agonists, highlighting its potential utility in studying receptor-mediated endocytosis mechanisms .

Q & A

What is the primary mechanism of Dynasore in inhibiting clathrin-mediated endocytosis?

Level: Basic

Answer: this compound acts as a cell-permeable, reversible inhibitor of dynamin GTPase activity, which is critical for membrane fission during clathrin-mediated endocytosis. It competitively binds to dynamin’s GTPase domain, blocking GTP hydrolysis and preventing vesicle scission. Key experimental validation includes:

- IC50 determination : ~15 μM for dynamin 1/2 inhibition and transferrin uptake blockade in DC2.4 cells .

- Functional assays : Use fluorescently labeled transferrin or cholera toxin B to track endocytosis inhibition via flow cytometry or fluorescence microscopy .

- Controls : Compare with dynamin-independent uptake pathways (e.g., caveolae-mediated endocytosis) to confirm specificity .

How do researchers determine effective this compound concentrations for specific experimental models?

Level: Basic

Answer: Effective concentrations vary by cell type and target pathway:

- Endocytosis inhibition : 50–80 μM in DC2.4, HeLa, and Cos7 cells .

- Ferroptosis modulation : 100 nM–10 μM in H2O2-induced oxidative stress models .

- Cytokine suppression : 20–50 μM for IL-1β inhibition in LPS-primed macrophages .

Methodological considerations : - Perform dose-response curves (e.g., 0–100 μM) with viability assays (CCK-8) to exclude cytotoxicity .

- Optimize pretreatment duration (30 min–1 h) to ensure dynamin inhibition precedes stimulus .

What cell lines and assays are commonly used to study this compound’s effects on mitochondrial fission?

Level: Basic

Answer:

- Cell models : Hepatoma cells (HepG2), neuronal cells (primary cortical neurons), and HEK293T cells transfected with dynamin-related protein 1 (DRP1) constructs .

- Key assays :

How can researchers resolve contradictions in this compound’s reported off-target effects (e.g., ROS scavenging vs. dynamin inhibition)?

Level: Advanced

Answer: Contradictions arise from dual roles in dynamin inhibition and antioxidant activity:

- Experimental strategies :

- ROS-specific assays: Measure intracellular ROS levels using H2DCFDA probes in this compound-treated vs. untreated cells under oxidative stress .

- Genetic validation: Use dynamin-knockout cells or siRNA silencing to isolate dynamin-dependent phenotypes .

- Comparative inhibitors: Test Pitstop 2 (clathrin inhibitor) or LatA (actin depolymerizer) to distinguish clathrin-specific effects .

- Key finding : this compound’s ferroptosis inhibition at low concentrations (100 nM) is ROS-scavenging, while endocytosis blockade occurs at higher doses (>50 μM) .

What methodologies elucidate this compound’s role in NLRP3 inflammasome regulation?

Level: Advanced

Answer:

- In vitro models : LPS + ATP-primed bone marrow-derived macrophages (BMDMs) .

- Key assays :

- Dosage : 20–50 μM this compound reduces IL-1β secretion by 60–80% via NF-κB and NLRP3 pathway suppression .

How does this compound impair cholesterol trafficking in macrophages?

Level: Advanced

Answer: this compound disrupts LDL receptor (LDLR) recycling and esterification:

- Experimental design :

- Treat HMDMs with AcLDL ± this compound (50 μM) and monitor cholesterol ester (CE) synthesis via radiolabeled myristate incorporation .

- Quantify LDLR and HMGCoAR mRNA via qRT-PCR to assess sterol-sensitive gene repression .

- Key findings : this compound causes LDL accumulation in endosomes, reducing ER cholesterol delivery and ACAT-mediated esterification by >80% .

What advanced imaging techniques validate this compound’s specificity in clathrin structure modulation?

Level: Advanced

Answer:

- Super-resolution microscopy : dSTORM (20 nm resolution) classifies clathrin structures into oligomers (Class I), pits (Class II), and plaques (Class III) .

- Key observations :

- This compound induces homogenous Class II structures (arrested pits), distinct from Pitstop 2’s elongated vesicles .

- MinFlux imaging confirms dynamin’s role in vesicle scission vs. clathrin lattice assembly .

How is this compound used to study gp120-induced neurotoxicity in HIV research?

Level: Advanced

Answer:

- Model : Primary rat cortical neurons exposed to HIV gp120 (5 nM) .

- Methods :

- Neurite integrity: Sholl analysis of MAP2-stained dendrites.

- Internalization tracking: Co-staining gp120 with this compound (80 μM) to block dynamin-dependent uptake .

- Outcome : this compound reduces gp120 internalization by 70% and preserves neurite complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.